Benzotript has been instrumental in elucidating the role of CCK in pancreatic exocrine secretion. By inhibiting CCK's actions, benzotript has helped researchers understand the hormone's influence on amylase release and pancreatic growth [, ].
Research has utilized benzotript to examine the central and peripheral behavioral effects of CCK. Studies have shown that benzotript can block CCK-induced changes in feeding behavior and locomotor activity, highlighting the role of CCK in these processes [].
Benzotript has been employed in investigations examining the potential role of gastrin, a related peptide hormone, as an autocrine growth factor in colon cancer. Findings suggest that benzotript inhibits the growth of colon cancer cell lines, possibly by antagonizing the effects of gastrin [, , , ].
Benzotript has been used to study the effects of CCK on various other physiological processes, including bile flow [], prolactin release [], and the function of chicken granulosa cells [].
Despite its utility, the relatively high doses of benzotript required for some applications necessitate the development of more potent and selective CCK antagonists. Such advancements could provide more refined tools for investigating CCK's physiological and pathological roles [, ].
Given benzotript's inhibitory effects on colon cancer cell growth, continued research exploring CCK's involvement in cancer development and progression is warranted. This could lead to novel therapeutic strategies targeting CCK signaling pathways [, , , ].
Modifying the structure of benzotript has led to the development of derivatives with altered pharmacological profiles. Further exploration of these derivatives could yield compounds with enhanced potency, selectivity, or therapeutic potential [].
While benzotript's competitive antagonism of CCK receptors is well-established, a more detailed understanding of the molecular mechanisms underlying its effects on specific signaling pathways is needed. Such insights could lead to the identification of novel drug targets and therapeutic interventions [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: